Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

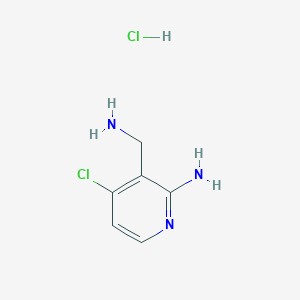

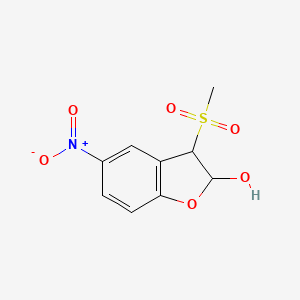

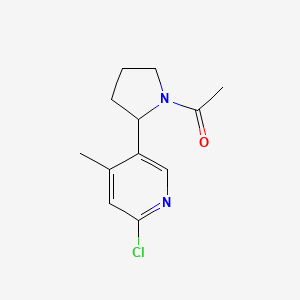

Methyl-2-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetat ist eine chemische Verbindung mit der Summenformel C12H10F3N3O2. Sie ist bekannt für ihre einzigartige Struktur, die eine Trifluormethylgruppe umfasst, die an einen Phenylring gebunden ist, einen Triazolring und eine Esterfunktionsgruppe.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetat umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazinderivate und geeignete Aldehyde oder Ketone beinhaltet.

Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird unter Verwendung von Reagenzien wie Trifluormethyliodid oder Trifluormethylsulfonsäure eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung, bei der das Carbonsäurederivat in Gegenwart eines sauren Katalysators mit Methanol zu dem Ester umgesetzt wird.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können optimierte Reaktionsbedingungen umfassen, wie z. B. die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen, um die Ausbeute und Reinheit zu verbessern. Die Verwendung von Katalysatoren und Lösungsmitteln, die umweltfreundlich und kostengünstig sind, wird auch in industriellen Umgebungen berücksichtigt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an der Estergruppe oder am aromatischen Ring stattfinden, unter Verwendung von Reagenzien wie Natriumhydroxid oder Halogenierungsmitteln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Natriumhydroxid in wässriger oder alkoholischer Lösung.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Amine.

Substitution: Halogenierte Derivate oder substituierte Ester.

Wissenschaftliche Forschungsanwendungen

Methyl-2-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder antimykotischen Eigenschaften.

Medizin: Erforscht auf sein potenzielles Einsatzgebiet in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Pharmazeutika mit verbessertem Wirkungsgrad und Sicherheitsprofil.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt, z. B. erhöhter Stabilität oder Reaktivität.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetat beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, sodass sie biologische Membranen effektiver durchdringen kann. Der Triazolring kann mit spezifischen Bindungsstellen an Proteinen interagieren und deren Aktivität modulieren, was zu den gewünschten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with specific binding sites on proteins, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-2-(3-(Trifluormethyl)phenyl)acetat

- Ethyl-2-(3-(Trifluormethyl)phenyl)acetat

- Methyl-2-(4-(Trifluormethyl)phenyl)acetat

Einzigartigkeit

Methyl-2-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetat ist aufgrund des Vorhandenseins sowohl der Trifluormethylgruppe als auch des Triazolrings einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Die Kombination dieser funktionellen Gruppen erhöht die Reaktivität der Verbindung und das Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung.

Eigenschaften

Molekularformel |

C12H10F3N3O2 |

|---|---|

Molekulargewicht |

285.22 g/mol |

IUPAC-Name |

methyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-3-2-4-9(5-8)12(13,14)15/h2-5,7H,6H2,1H3 |

InChI-Schlüssel |

LJMNZEOZACRMJE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)